molecular formula C8H11FN2O B13168652 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13168652
M. Wt: 170.18 g/mol
InChI Key: UGBNGIAINIZFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a fluorinated dihydropyridinone derivative characterized by a 2-fluoroethyl substituent at the 1-position and a methyl group at the 4-position of the pyridinone ring. The fluorine atom in the 2-fluoroethyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development targeting enzymes or receptors sensitive to electronegative substituents .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

5-amino-1-(2-fluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H11FN2O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,2-3,10H2,1H3

InChI Key

UGBNGIAINIZFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes to the 1,2-Dihydropyridin-2-one Core

Several methodologies for synthesizing 1,2-dihydropyridines and their derivatives are relevant, as summarized below:

Methodology Description Key References
Thermal Cyclization of Hydroxamic Acid Esters Hydroxamic acid esters undergo thermal cyclization to yield 1,2-dihydropyridines in moderate yields (32-58%). This method allows introduction of substituents at various positions. Fowler et al., RSC 2017
Partial Reduction of Pyridines (Birch-type Conditions) Electron-deficient pyridines are partially reduced using sodium naphthalene or Birch conditions to form 1,2-dihydropyridines, enabling subsequent alkylation. Donohoe et al., RSC 2017
[3+3] Cycloaddition Reactions Vinylogous amides react with α,β-unsaturated iminium ions to form 1,2-dihydropyridines via cycloaddition. RSC 2017
Radical Deoxygenation of Azatricyclo Compounds Radical deoxygenation of bicyclic intermediates using tributyltin hydride affords 1,2-dihydropyridines. Motamed et al., RSC 2017

These methods provide a versatile toolbox for constructing the dihydropyridinone scaffold with various substituents.

Introduction of the 2-Fluoroethyl Side Chain

The 2-fluoroethyl substituent at the nitrogen (1-position) is typically introduced via alkylation of the dihydropyridinone nitrogen with a suitable fluoroethylating agent such as 2-fluoroethyl bromide or 2-fluoroethyl tosylate under controlled conditions.

  • Typical Reaction Conditions:
    • Base-mediated N-alkylation (e.g., using potassium carbonate or sodium hydride).
    • Solvent: polar aprotic solvents such as DMF or acetonitrile.
    • Temperature: ambient to moderate heating (25–80 °C).

This step is crucial for incorporating the fluorine atom, which significantly influences the compound's biological activity and metabolic stability.

Amination at the 5-Position

The amino group at the 5-position can be introduced through:

  • Nucleophilic substitution: Starting from a halogenated precursor (e.g., 5-bromo derivative), nucleophilic substitution with ammonia or an amine source can yield the 5-amino compound.
  • Reduction of nitro precursors: Alternatively, nitration at the 5-position followed by catalytic hydrogenation can afford the amino group.

An example is the synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one, which can be further manipulated to remove the bromine or substitute it as needed.

Integrated Synthetic Scheme (Example)

A representative synthetic route can be summarized as:

This sequence allows for modular synthesis and functional group interconversions.

Data Table: Key Reaction Parameters and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Thermal cyclization of hydroxamic acid ester Heating, solvent reflux 32–58 Moderate yields; forms dihydropyridinone core
2 Bromination (optional) Bromine or NBS in organic solvent 70–85 Selective for 3-position
3 N-alkylation 2-Fluoroethyl bromide, K2CO3, DMF, 50°C 75–90 Efficient incorporation of fluoroethyl group
4 Amination NH3 or amine source, substitution or reduction 60–80 Introduction of amino group at 5-position

Yields and conditions adapted from literature reports and patent disclosures.

Research Discoveries and Perspectives

  • The fluorinated ethyl side chain enhances metabolic stability and membrane permeability, making the compound a promising candidate in medicinal chemistry.
  • The dihydropyridinone core is a privileged scaffold with applications in cardiovascular and neurological drug design.
  • Recent advances in asymmetric synthesis of 1,2-dihydropyridines provide routes to enantiopure compounds, which may be applied to derivatives like this compound for improved pharmacological profiles.
  • Microwave-assisted synthesis and flow chemistry techniques have been explored to improve reaction efficiency and scalability, although specific data for this compound remain limited.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions vary but generally involve moderate temperatures and the use of solvents like DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. These interactions can lead to the modulation of enzyme activities and cellular functions, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 5-amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one differ primarily in the substituent at the 1-position. Below is a comparative analysis based on molecular properties, stability, and available research

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Properties/Notes
5-Amino-1-(2-fluoroethyl)-4-methyl-... 2-fluoroethyl C₈H₁₂FN₃O 197.20 Not provided High lipophilicity; potential metabolic stability due to fluorine
5-Amino-1-(2-methoxyethyl)-4-methyl-... 2-methoxyethyl C₈H₁₂N₂O₂ 168.19 1016512-02-9 Enhanced solubility from ether group; lower thermal stability
5-Amino-1-(methoxymethyl)-4-methyl-... methoxymethyl C₉H₁₀N₄O 174.21 1691799-30-0 Moderate stability; standard handling protocols apply
5-Amino-1-(ethoxymethyl)-4-methyl-... ethoxymethyl C₉H₁₂N₂O₂ 180.20 Not provided Requires moisture control; flammable under heat

Key Comparisons

Substituent Effects on Solubility and Reactivity

  • The 2-fluoroethyl group introduces electronegativity and steric hindrance, reducing water solubility but improving membrane permeability compared to oxygen-containing analogs like 2-methoxyethyl or methoxymethyl .
  • Ethoxymethyl and methoxymethyl substituents increase polarity, enhancing aqueous solubility but raising sensitivity to hydrolysis, especially under acidic conditions .

Thermal and Chemical Stability

  • Fluorinated derivatives (e.g., 2-fluoroethyl) exhibit superior thermal stability due to the strong C-F bond, whereas methoxy/ethoxy analogs may degrade at elevated temperatures (e.g., >50°C) .
  • The ethoxymethyl variant requires strict storage conditions (dry, inert atmosphere) to prevent oxidation, as indicated by safety protocols in .

Synthetic Accessibility

  • Methoxy and ethoxy derivatives are synthetically straightforward using alkylation or nucleophilic substitution. In contrast, introducing fluorine often demands specialized reagents (e.g., fluoroethyl halides) or fluorination catalysts, increasing production costs .

Safety and Handling

  • Fluorinated compounds generally pose lower flammability risks compared to ethoxymethyl derivatives, which are flagged for fire hazards (P210, P220 precautions) .
  • All analogs require respiratory and dermal protection (P280, P284), but fluorinated versions may have distinct environmental toxicity profiles (H412 hazard code for aquatic toxicity) .

Research Findings and Limitations

  • Gaps in Data: Experimental data on crystallinity, solubility, and bioactivity for this compound are absent in the provided evidence. Comparative analyses rely on structural analogs and general principles of fluorine chemistry.
  • Safety Protocols : Handling guidelines for the ethoxymethyl analog () suggest rigorous moisture control (P233, P235) and flammability precautions, which may extrapolate to other alkyl-substituted derivatives .

Biological Activity

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound notable for its unique structure, which incorporates a fluorinated ethyl group alongside a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C9_{9}H10_{10}FN3_{3}O
  • Molecular Weight : 170.18 g/mol
  • Structural Features : The compound features an amino group and a carbonyl functionality, enhancing its lipophilicity and biological activity.

Research indicates that this compound interacts with specific molecular targets within cells. These interactions are crucial for modulating enzyme activities and influencing various biochemical pathways. The presence of the fluorine atom is believed to enhance the compound's metabolic stability and bioavailability, making it a subject of interest for therapeutic applications.

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and decreasing cell proliferation. For instance, it has shown effectiveness against prostate cancer cells in xenograft models, where treated tumors exhibited significantly reduced growth rates compared to controls .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in treating infections caused by resistant strains.

Synthesis and Reactions

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Starting Materials : Utilization of readily available precursors such as substituted pyridines.
  • Reagents : Solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate are often employed under controlled temperature conditions.
  • Yield Optimization : Continuous flow techniques may be utilized to enhance yield and purity during industrial synthesis.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences with related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Amino-4-methyl-1-propyl-1,2-dihydropyridin-2-oneSimilar dihydropyridinone structureDifferent alkyl chain (propyl vs. fluoroethyl)
4-Methyl-1-(3-fluoropropyl)-1,2-dihydropyridin-2-oneContains a fluorinated propyl groupVariation in alkyl chain length and fluorination
5-Amino-4-methylpyridin-2(1H)-oneLacks the fluorinated ethyl groupSimpler structure without fluorine

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vivo Studies : In murine models, treated groups showed a significant reduction in tumor growth rates compared to control groups, indicating potential as an anticancer agent .
  • Toxicity Assessments : Acute toxicity tests revealed that doses up to 2000 mg/kg did not result in lethal outcomes or significant organ damage, suggesting a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.